2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate is an organic compound that features a nitrophenyl group and a trimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles like amines or alcohols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 2-(4-aminophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate
Substitution: Various substituted esters
Hydrolysis: 3,4,5-trimethoxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of nitrophenyl and trimethoxybenzoate groups with biological molecules.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The trimethoxybenzoate ester can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-N’-[(3,4,5-trimethoxybenzoyl)oxy]ethanimidamide
- 4-Nitrophenyl 3,4,5-trimethoxybenzoate
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 3,4,5-trimethoxybenzoate is unique due to its combination of a nitrophenyl group and a trimethoxybenzoate ester. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitrophenyl group allows for reduction reactions that can yield amino derivatives, while the trimethoxybenzoate ester provides unique binding interactions with biological molecules .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(21)27-10-14(20)11-4-6-13(7-5-11)19(22)23/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARESMQFRPCEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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